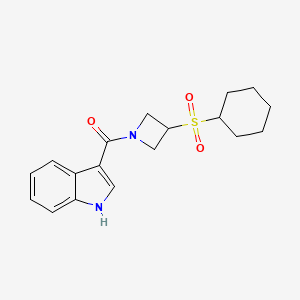

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone and its derivatives have been the focus of research due to their biological and pharmacological potencies. These compounds are part of a broader class of azetidinones and sulfonamides, which are significant for their presence in several naturally occurring alkaloids and pharmaceutical drugs. Research by Jagannadham et al. (2019) on the synthesis of substituted azetidinones derived from apremilast highlights the interest in azetidinone scaffolds for their potential biological applications. This study demonstrates the synthetic pathways to obtain various derivatives, emphasizing the importance of azetidinones in medicinal chemistry (Jagannadham et al., 2019).

Catalytic and Asymmetric Synthesis

The synthesis and evaluation of enantiopure compounds such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition to aldehydes showcase the versatility of azetidinone derivatives in catalysis. Wang et al. (2008) developed a facile approach to prepare enantiopure derivatives, which demonstrated high enantioselectivity in various additions to aldehydes, underlining the potential of azetidinones in asymmetric synthesis and catalysis (Wang et al., 2008).

Genotoxic Properties Studies

The study of genotoxic properties of synthetic cannabinoids, including compounds structurally related to azetidinones, highlights the importance of understanding the potential health risks associated with these compounds. Research by Ferk et al. (2016) investigated the DNA-damaging properties of synthetic cannabinoids, providing valuable insights into the biological impact of these substances. Although not directly related to this compound, this research contextually illustrates the broader spectrum of studies on azetidinone derivatives and their biological effects (Ferk et al., 2016).

Antileishmanial Activity

The search for new antileishmanial agents led to the synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones, demonstrating the potential of azetidinone derivatives in therapeutic applications. Singh et al. (2012) synthesized a series of compounds and screened them for antileishmanial activity, showing a marked improvement in activity upon transformation to azetidin-2-ones. This research signifies the potential of azetidinone derivatives in the development of new treatments for leishmaniasis (Singh et al., 2012).

Mechanism of Action

Target of action

The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The reactivity of azetidines, another moiety in the compound, is driven by a considerable ring strain. This unique reactivity can be triggered under appropriate reaction conditions . The indole moiety is also known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Result of action

Given the biological activities associated with indole derivatives, it could potentially have a wide range of effects .

Properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18(16-10-19-17-9-5-4-8-15(16)17)20-11-14(12-20)24(22,23)13-6-2-1-3-7-13/h4-5,8-10,13-14,19H,1-3,6-7,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWXYFMOASUTQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436083.png)

![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436087.png)

![(Z)-methyl 2-(6-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2436088.png)

![N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2436089.png)

![1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2436092.png)

![5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)

![N-[2-[4-(4-Hydroxypiperidin-1-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2436096.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2436098.png)

![3-[(2-Hydroxyethane)sulfonyl]acetic acid](/img/structure/B2436101.png)